![molecular formula C11H15NO2 B13138210 (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is a chiral amine compound featuring a benzodioxole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Chiral Amine Introduction: The chiral center can be introduced via asymmetric synthesis or chiral resolution methods. Common reagents include chiral catalysts or resolving agents.
Coupling Reactions: The benzodioxole moiety is then coupled with a butan-1-amine derivative under suitable conditions, often involving coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, yield, and scalability. Catalytic processes and continuous flow chemistry might be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring can lead to dihydrobenzodioxole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH₄.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for complex organic synthesis.
Biology: Studying its interaction with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole moiety could play a role in enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine: The enantiomer of the compound.
1-(Benzo[d][1,3]dioxol-4-yl)ethan-1-amine: A shorter chain analogue.
1-(Benzo[d][1,3]dioxol-4-yl)propan-1-amine: A similar compound with a different chain length.
Uniqueness
(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine is unique due to its specific chiral center and the presence of the benzodioxole moiety, which may confer distinct biological and chemical properties compared to its analogues.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(1S)-1-(1,3-benzodioxol-4-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6,9H,2,4,7,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
LEAKOHHBRJLAMI-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@@H](C1=C2C(=CC=C1)OCO2)N |
Kanonische SMILES |
CCCC(C1=C2C(=CC=C1)OCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
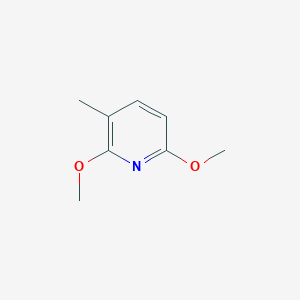
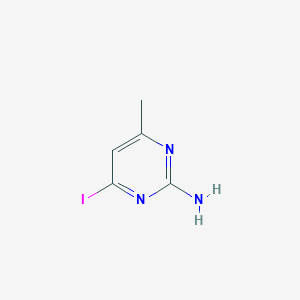
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
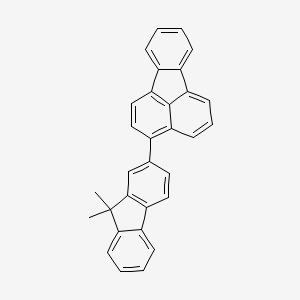
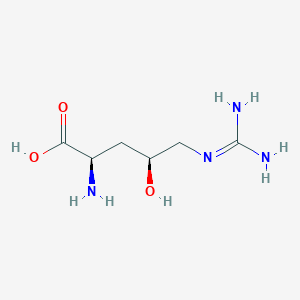
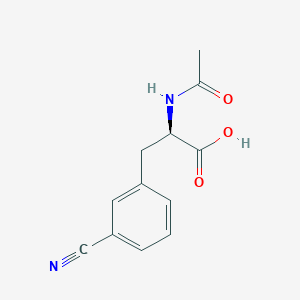

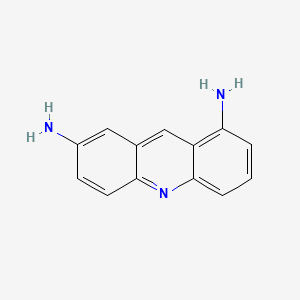
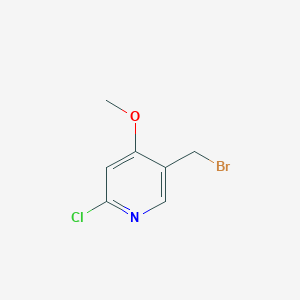
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
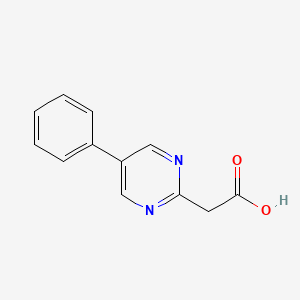

![1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-](/img/structure/B13138221.png)
